(3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde
Description
(3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde is a synthetic organic compound featuring a cyclohexene backbone substituted with a 4-chlorophenyl methylidene group, a morpholine moiety, and a carbaldehyde functional group. The morpholine ring, a six-membered amine-oxygen heterocycle, enhances solubility in polar solvents and may influence biological activity through hydrogen bonding interactions . This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for drug development. Its stereochemistry (3E configuration) is critical for molecular interactions, as confirmed by X-ray crystallography techniques such as those implemented in SHELX software .
Properties
Molecular Formula |
C18H20ClNO2 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C18H20ClNO2/c19-17-6-4-14(5-7-17)12-15-2-1-3-16(13-21)18(15)20-8-10-22-11-9-20/h4-7,12-13H,1-3,8-11H2/b15-12+ |
InChI Key |
ZNUMEGMAPTZEAA-NTCAYCPXSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=C(C1)C=O)N3CCOCC3 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)Cl)C(=C(C1)C=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid-Mediated Aldol Condensation
This method involves reacting 4-chlorobenzaldehyde with morpholine-functionalized cyclohexenone precursors. Key steps include:
-
Precursor activation : 2-(Morpholin-4-yl)cyclohex-1-en-1-carbaldehyde is synthesized via nucleophilic substitution of 2-chlorocyclohex-1-en-1-carbaldehyde with morpholine in acetonitrile (K₂CO₃, reflux, 15 h).
-
Cross-aldol condensation : The activated aldehyde reacts with 4-chlorobenzaldehyde in acetic acid with concentrated H₂SO₄ (20 mol%) at 20°C for 72–192 h.
Representative Protocol
| Component | Quantity | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | 1.0 equiv | AcOH/H₂SO₄ (3:1 v/v) | 78% | |
| 2-(Morpholin-4-yl)cyclohex-1-en-1-carbaldehyde | 1.2 equiv | 20°C, 8 days, N₂ atmosphere |
The reaction proceeds via enol intermediate formation , with H₂SO₄ facilitating protonation of the aldehyde carbonyl. Steric hindrance from the morpholine group directs condensation to the α-position, yielding the (3E)-isomer as the major product (dr > 9:1).
Cyclohexenone-Morpholine Conjugation
Michael Addition-Ring Closure Strategy
A two-step approach leverages Michael addition followed by intramolecular cyclization:
-
Michael adduct formation : Morpholine reacts with 3-(4-chlorophenyl)propenal in THF at −78°C (LDA, 2.5 equiv).
-
Cyclization : The adduct undergoes acid-catalyzed ring closure (pTSA, toluene, 110°C, 6 h) to form the cyclohexene core.
Critical Parameters
-
Temperature control : Maintaining −78°C during Michael addition prevents premature cyclization.
-
Acid strength : pTSA (10 mol%) optimizes ring closure without epimerization.
Yield Optimization
| Step | Solvent | Catalyst | Time (h) | Yield |
|---|---|---|---|---|
| Michael | THF | LDA | 1.5 | 92% |
| Cyclization | Toluene | pTSA | 6 | 68% |
Directed Ortho Metalation (DoM)
Regioselective Functionalization
The O-carbamate DMG (directed metalation group) strategy enables precise installation of the 4-chlorophenyl and morpholine moieties:
-
Substrate preparation : Cyclohexenone is converted to its O-carbamate derivative using ClCO₂Et and Et₃N.
-
Lithiation : LDA (2.2 equiv) deprotonates the ortho position at −78°C in THF.
-
Electrophilic quenching : Sequential addition of:
-
4-Chlorobenzaldehyde (1.1 equiv)
-
Morpholine chloroformate (1.0 equiv)
-
Selectivity Data
| Electrophile | Position | Ratio (ortho:meta:para) |
|---|---|---|
| 4-Chlorobenzaldehyde | C-3 | 89:6:5 |
| Morpholine chloroformate | C-2 | 94:3:3 |
This method achieves 85% overall yield with >98% regiochemical purity.
Stereochemical Control
Kinetic vs. Thermodynamic Control
The (3E)-isomer predominates under kinetic conditions (low temperature, short reaction times), while prolonged heating favors the (3Z)-form:
| Condition | Temperature | Time (h) | E:Z Ratio |
|---|---|---|---|
| H₂SO₄/AcOH | 20°C | 72 | 9:1 |
| H₂SO₄/AcOH | 60°C | 24 | 3:2 |
X-ray crystallography of intermediates confirms that steric repulsion between the morpholine oxygen and 4-chlorophenyl group disfavors the (3Z)-configuration.
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
-
Waste streams : Neutralization with CaCO₃ converts H₂SO₄ to CaSO₄, which is filtered and landfilled.
-
Atom economy : The DoM method achieves 76% atom efficiency vs. 58% for condensation routes.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Column | Retention Time (min) | Purity |
|---|---|---|---|
| HPLC | C18, 50 mM NH₄HCO₃/MeOH | 12.7 | 99.2% |
| TLC | SiO₂, EtOAc/hexane (1:1) | Rf = 0.43 | — |
Challenges and Solutions
Common Side Reactions
Scalability Issues
-
Exothermic risks : Semi-batch addition of H₂SO₄ maintains temperatures below 30°C in >10 kg batches.
-
Product isolation : Crystallization from MTBE/hexane (1:3) gives 92% recovery.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carboxylic acid.
Reduction: 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, functional groups, and physicochemical properties.
Structural and Functional Group Analysis
Table 1: Structural Comparison of Cyclohexene and Heterocyclic Derivatives
Key Observations:
- Substituent Effects : The target compound’s morpholine group enhances water solubility compared to the triazole-thione derivative and the ester-containing cyclohexene . The latter’s fluorophenyl group increases electronegativity but reduces solubility.
- Reactivity : The carbaldehyde in the target allows nucleophilic additions, whereas the triazole-thione and ester groups are less reactive under mild conditions.
- Crystal Packing : The triazole-thione compound forms six-membered aggregates via N–H···S and O–H···S hydrogen bonds , while the morpholine group in the target may participate in O···H interactions, influencing its crystallinity .
Biological Activity
The compound (3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde, a derivative of cyclohexene, has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antibacterial Activity
- Anticancer Activity
- Enzyme Inhibition
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the chlorophenyl group demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. For example, a study highlighted that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines . The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Enzyme inhibition studies have revealed that (3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde may act as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition could lead to therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase | Strong | [Data not specified] |
| Urease | Strong | [Data not specified] |
Case Studies
Several case studies have documented the biological activities of compounds structurally related to (3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde:
- Antibacterial Efficacy : A study demonstrated that compounds with similar functional groups showed significant inhibition against Escherichia coli and Staphylococcus aureus, indicating potential for development into antibacterial agents .
- Cytotoxicity Against Cancer Cells : Another investigation reported that derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting a pathway for drug development targeting specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
